2-(2-Methyl-1,3-thiazolidin-2-yl)phenol
Description
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol is a heterocyclic compound featuring a phenol group attached to a saturated 1,3-thiazolidine ring with a methyl substituent at position 2.
Properties
CAS No. |
16763-42-1 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
UJMADGHHOYHVSC-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
Canonical SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
Synonyms |
2-(2-Methyl-2-thiazolidinyl)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features and functional groups of 2-(2-Methyl-1,3-thiazolidin-2-yl)phenol with related compounds:
Key Observations :
- Saturation vs. Unsaturation: The saturated thiazolidine ring in the target compound may enhance conformational flexibility compared to aromatic thiazole derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)phenol) .
- Ketone vs. Hydroxyl: Thiazolidinone derivatives (e.g., 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one) contain a ketone group critical for MMP inhibition , whereas the phenol group in the target compound may favor antioxidant or polar interactions.
Contrasts :
- Thiazolidinones with ketones (e.g., 3-{[4-(2-Pyridinyl)-1,3-thiazol-2-yl]amino}phenol derivatives ) exhibit antihyperglycemic activity via PPAR-γ modulation , but the absence of a ketone in 2-(2-Methyl-1,3-thiazolidin-2-yl)phenol may limit similar efficacy.
- The phenol group in the target compound could enhance solubility and antioxidant capacity compared to methyl esters (e.g., methyl 4-(3-{[2-(1,2-benzothiazol-3-yl)propanoyl]amino}-4-oxo-1,3-thiazolidin-2-yl)benzoate ).
Physicochemical Properties
Insights :
- Thioxo and ketone groups in thiazolidinones reduce solubility but improve binding to enzymatic targets like MMPs .
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